molecular formula C18H30N6O B10873864 2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine

2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine

Cat. No.: B10873864
M. Wt: 346.5 g/mol
InChI Key: SLTDZDPDSJLDCW-UHFFFAOYSA-N
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Description

N-{2-[4-Imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the morpholinoethyl group and the dimethylamine moiety. Key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Morpholinoethyl Group: This is achieved through nucleophilic substitution reactions.

    Addition of the Dimethylamine Group: This final step involves the reaction of the intermediate with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-Imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{2-[4-Imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: Its interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{2-[4-imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-Imino-5,6-dimethyl-3-(2-piperidinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine
  • N-{2-[4-Imino-5,6-dimethyl-3-(2-pyrrolidinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine

Uniqueness

N-{2-[4-Imino-5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]ethyl}-N,N-dimethylamine is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H30N6O

Molecular Weight

346.5 g/mol

IUPAC Name

2-[4-imino-5,6-dimethyl-3-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C18H30N6O/c1-14-15(2)24(8-5-21(3)4)18-16(14)17(19)23(13-20-18)7-6-22-9-11-25-12-10-22/h13,19H,5-12H2,1-4H3

InChI Key

SLTDZDPDSJLDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCN3CCOCC3)CCN(C)C)C

Origin of Product

United States

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